
3-Aminohexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminohexanamide is an organic compound with the molecular formula C6H14N2O It is an amide derivative of hexanoic acid, featuring an amino group attached to the third carbon of the hexanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Aminohexanamide can be synthesized through several methods. One common approach involves the hydrogenation of 2-oximino-6-nitrohexanamide. This process occurs in two steps: first, 2-oximino-6-aminohexanamide is produced as an intermediate, and then it is hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of specific catalysts and controlled reaction conditions is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminohexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo-hexanamide derivatives.
Reduction: Hexylamine derivatives.
Substitution: Various substituted hexanamides depending on the reagents used.
Applications De Recherche Scientifique
3-Aminohexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-aminohexanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The amino group plays a crucial role in these interactions, facilitating binding to enzyme active sites and influencing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
- 4-Aminobutanamide
- 5-Aminopentanamide
- 6-Aminohexanamide
Comparison: 3-Aminohexanamide is unique due to the position of the amino group on the third carbon of the hexanamide chain. This structural feature influences its chemical reactivity and biological interactions. Compared to 4-aminobutanamide and 5-aminopentanamide, this compound has a longer carbon chain, which can affect its solubility and stability. Additionally, the specific placement of the amino group can lead to different reaction pathways and products .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
3-aminohexanamide |
InChI |
InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
Clé InChI |
NXUFRLVBLXJCAP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


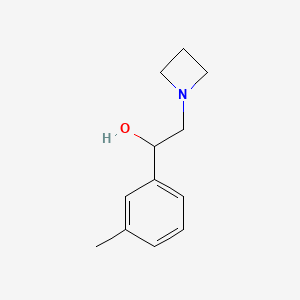
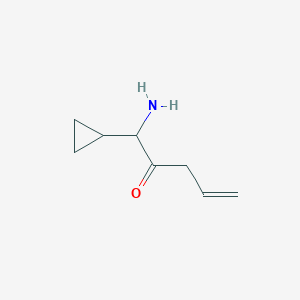
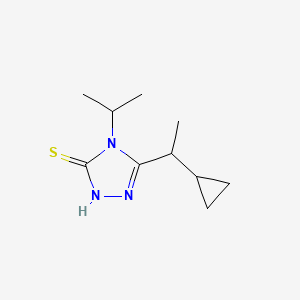
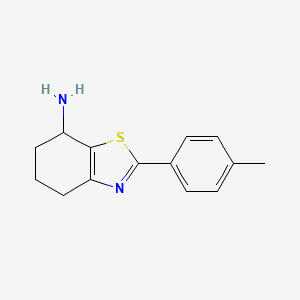
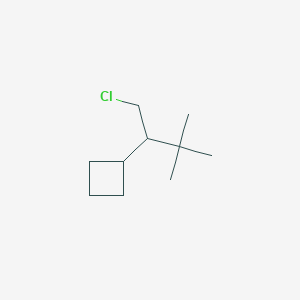





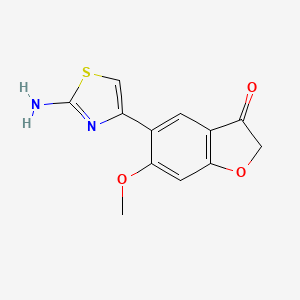


![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)
